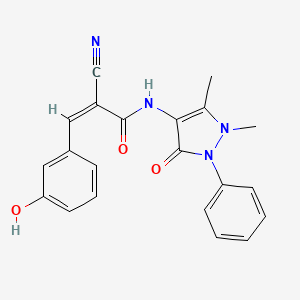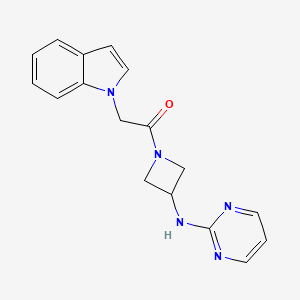![molecular formula C16H18N4O3 B2366160 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-78-7](/img/structure/B2366160.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a chemical compound belonging to the class of carbohydrazides, which are organic compounds characterized by the functional group containing the formula –CONHNH2. The structure of this particular compound features both dimethoxyphenyl and tetrahydrocyclopenta[c]pyrazole groups, indicating a complex and potentially multifaceted range of chemical behaviors and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide generally involves a multi-step reaction. The starting materials often include 2,5-dimethoxybenzaldehyde and cyclopenta[c]pyrazole derivatives. These react under conditions favorable for Schiff base formation, often involving the condensation of the aldehyde with a suitable hydrazide under acidic or basic conditions. The exact reaction conditions—such as temperature, pH, and solvents—are optimized based on desired yield and purity.
Industrial Production Methods
For large-scale production, the synthesis is often streamlined using continuous flow reactors. This allows precise control over reaction parameters and enhances the efficiency of the production process. Industrial methods also incorporate robust purification techniques, including recrystallization and chromatographic methods, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can participate in several types of chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives which may alter its activity or functionality.
Reduction: Possibly reducing the hydrazide to an amine, which could be further reacted to create new derivatives.
Substitution: Particularly electrophilic aromatic substitution given the presence of the dimethoxyphenyl group.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used in substitution reactions, such as Lewis acids.
Major Products
The major products from these reactions can vary, but typically include:
Oxidized derivatives: Featuring additional oxygen functionalities.
Reduced amines: Derived from the carbohydrazide group.
Substituted aromatics: Where the dimethoxyphenyl group has new substituents.
Applications De Recherche Scientifique
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has diverse applications across several scientific fields:
Chemistry: It is used as a precursor for complex organic synthesis and as a ligand in coordination chemistry.
Biology: It shows potential as a bioactive compound, possibly possessing antimicrobial or antitumor properties.
Medicine: Research is ongoing into its therapeutic potentials, including possible uses as enzyme inhibitors or drug scaffolds.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The exact mechanism of action for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide depends on its application:
Molecular Targets: It may interact with various biomolecules, including enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways: The compound could influence signaling pathways by binding to specific sites on proteins, altering their function and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds within the carbohydrazide class share structural similarities but can exhibit distinct properties based on their specific functional groups. Examples include:
N'-benzylidene carbohydrazide
N'-[(E)-(4-methoxyphenyl)methylidene]-carbohydrazide
Uniqueness
What sets N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart is its unique combination of a dimethoxyphenyl group and a tetrahydrocyclopenta[c]pyrazole moiety. This confers distinct chemical reactivity and biological activity, making it particularly valuable in advanced research and industrial applications.
Propriétés
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-11-6-7-14(23-2)10(8-11)9-17-20-16(21)15-12-4-3-5-13(12)18-19-15/h6-9H,3-5H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTSRGFWSCGPBB-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC3=C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC3=C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2366089.png)





![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate](/img/structure/B2366099.png)
